N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide
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Overview
Description
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Bond Formation: The amide bond can be formed by reacting the quinoline derivative with 2-methylphenylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially yielding the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
Scientific Research Applications
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Amide Derivatives: Compounds like N-phenylacetamide, which have various pharmacological properties.
Uniqueness
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is unique due to its specific combination of a quinoline moiety and an amide linkage, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
713126-83-1 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-20(24)22(18-11-7-4-8-14(18)2)13-15-12-19(23)21-17-10-6-5-9-16(15)17/h4-12H,3,13H2,1-2H3,(H,21,23) |
InChI Key |
OMKFAMKLPXXCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC(=O)NC2=CC=CC=C21)C3=CC=CC=C3C |
solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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